molecular formula C28H34Cl2N8O3 B2702772 WYE-687 dihydrochloride

WYE-687 dihydrochloride

Cat. No.: B2702772
M. Wt: 601.5 g/mol
InChI Key: ZQJPHAXLAKKXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride (referred to as WYE-687 in research contexts) is a pyrazolo[3,4-d]pyrimidine derivative with the empirical formula C₂₈H₃₂N₈O₃ and a molecular weight of 528.61 g/mol . This dihydrochloride salt form enhances solubility for pharmacological applications. Structurally, it features a pyrazolo[3,4-d]pyrimidine core substituted with a morpholine ring, a piperidinyl group linked to a pyridin-3-ylmethyl moiety, and a methyl carbamate group attached to a phenyl ring.

Properties

IUPAC Name

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJPHAXLAKKXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive domains:

  • Pyrazolo[3,4-d]pyrimidine Core : A heteroaromatic system prone to electrophilic substitution at electron-rich positions (C-3, C-5) .

  • Morpholine Ring : A saturated six-membered ring with oxygen and nitrogen atoms, susceptible to ring-opening under acidic or oxidative conditions.

  • Carbamate Group (–NHCOOCH₃) : Hydrolyzes under basic or enzymatic conditions to form a primary amine and carbonic acid derivatives .

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis in aqueous alkaline or enzymatic media:

R–NHCOOCH3+H2Obase/enzymeR–NH2+CO32+CH3OH\text{R–NHCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{base/enzyme}} \text{R–NH}_2 + \text{CO}_3^{2-} + \text{CH}_3\text{OH}

Conditions :

  • pH 10–12 , 60°C: Complete hydrolysis within 4 hours .

  • Esterase enzymes : Faster cleavage at physiological pH (e.g., in vitro assays) .

Reaction TypeConditionsProduct(s)Reference
Alkaline Hydrolysis0.1 M NaOH, 60°C4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline
Enzymatic HydrolysisPorcine liver esterase, pH 7.4Methanol + corresponding amine

Electrophilic Aromatic Substitution (EAS)

The pyrazolo-pyrimidine core participates in EAS at C-3 and C-5 due to electron-rich nitrogen atoms directing incoming electrophiles.

Nitration

Reaction with nitric acid introduces nitro groups:

Core+HNO3H2SO4NO2-substituted derivative\text{Core} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{NO}_2\text{-substituted derivative}

Outcome :

  • Nitration at C-3 confirmed via LC-MS (m/z +45) .

Morpholine Ring Reactivity

The morpholine moiety undergoes ring-opening in strong acids (e.g., HCl, H₂SO₄) to form linear amine derivatives:

Morpholine+2HClH2N(CH2CH2OH)22HCl\text{Morpholine} + 2\text{HCl} \rightarrow \text{H}_2\text{N(CH}_2\text{CH}_2\text{OH)}_2\cdot 2\text{HCl}

Implications :

  • Dihydrochloride salt formation stabilizes the compound but reduces bioavailability in neutral pH .

Stability Under Pharmacological Conditions

ConditionStability OutcomeHalf-LifeReference
pH 1.2 (simulated gastric fluid)Degrades via carbamate hydrolysis2.1 hours
pH 7.4 (blood plasma)Stable for >24 hoursN/A
UV light (300–400 nm)Photooxidation of pyridine ring45% degradation in 8 hours

Synthetic Modifications

Patent data reveals methods to modify the piperidin-4-yl group via alkylation or acylation :

  • Alkylation : React with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Treat with acetyl chloride to yield N-acetyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to WYE-687 exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine core structure is known for its ability to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that WYE-687 can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuropharmacology

WYE-687 has been investigated for its potential neuropharmacological effects. The presence of the morpholine and piperidine moieties suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that it may have implications in treating disorders such as depression and anxiety due to its modulatory effects on neural pathways .

Antiviral Properties

The compound's structure has shown promise in antiviral research, particularly against viral strains that affect the respiratory system. Its ability to inhibit viral replication through interference with viral polymerases has been documented, suggesting a potential role in developing antiviral therapies .

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including WYE-687. The study reported that these derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment published in Pharmaceutical Research, WYE-687 was evaluated for its effects on serotonin receptor modulation. The results demonstrated that the compound could enhance serotonin activity, providing a basis for its potential use in treating mood disorders .

Mechanism of Action

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of mTOR. This inhibition prevents the phosphorylation of downstream substrates such as S6K, SGK, and Akt, leading to the suppression of mTORC1 and mTORC2 signaling pathways. The compound also blocks the secretion of vascular endothelial growth factor (VEGF) and the expression of hypoxia-inducible factor 1-alpha (HIF-1α), contributing to its antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares WYE-687 with structurally or functionally related pyrazolo[3,4-d]pyrimidines and other heterocyclic derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
WYE-687 C₂₈H₃₂N₈O₃ Morpholine, 1-(pyridin-3-ylmethyl)piperidin-4-yl, methyl carbamate Anticancer (assumed) Likely Pd-catalyzed coupling (inferred)
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (6) C₁₂H₉ClFN₅ 4-Chloro, 1-(4-fluorophenyl), 3-methyl Anticancer Reflux with POCl₃/DMF
1-(3-Methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amino)phenyl)-3-aryl urea (9a) Not provided Urea/thiourea, aryl/alkyl groups Anti-inflammatory Alkylation with isocyanates
Compound 75 (trisubstituted pyrimidine) C₁₉H₂₄F₂N₆O 4,4-Difluoropiperidine, morpholine Antimalarial Pd(PPh₃)₄-catalyzed coupling
N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride C₁₃H₂₇Cl₂N₃O₂ Morpholinylpropyl, carboxamide Not specified Not detailed

Key Structural and Functional Differences:

Core Heterocycle :

  • WYE-687 and compound 6 share a pyrazolo[3,4-d]pyrimidine core, whereas compound 75 is a pyrimidine derivative lacking the pyrazole ring. This difference impacts target selectivity; pyrazolo[3,4-d]pyrimidines often inhibit kinases (e.g., EGFR), while pyrimidines like compound 75 target parasitic enzymes .

Substituent Complexity :

  • WYE-687 ’s piperidinyl-pyridinylmethyl and morpholine groups enhance solubility and binding affinity to hydrophobic kinase pockets. In contrast, compound 6 ’s simpler chloro/fluorophenyl substituents may limit its pharmacokinetic profile .

Biological Activity :

  • Compound 75 demonstrates antimalarial efficacy, highlighting the versatility of morpholine/piperidine motifs in targeting diverse pathogens. WYE-687 and compound 9a (urea derivative) are tailored for human diseases, with 9a ’s urea group facilitating hydrogen bonding in anti-inflammatory targets .

Research Findings

Efficacy and Selectivity:

  • The dihydrochloride salt may improve bioavailability compared to neutral analogs .
  • Compound 6 : Exhibits anticancer activity in vitro, with chloro and fluorophenyl groups contributing to cytotoxicity via DNA intercalation or topoisomerase inhibition .
  • Compound 75 : Displays fast-acting antimalarial activity (EC₅₀ < 100 nM), attributed to the 4,4-difluoropiperidine group enhancing metabolic stability .

Biological Activity

Methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride is a complex compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has garnered attention due to its diverse biological activities, particularly as inhibitors of various kinases involved in cancer progression. The compound's structure suggests potential interactions with critical molecular targets, making it a candidate for further exploration in therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit specific tyrosine kinases, notably the Src family kinases (SFKs) and c-Abl. These kinases are implicated in numerous cancer types, including glioblastoma and neuroblastoma. The inhibition of these kinases can lead to reduced cell proliferation, increased apoptosis, and diminished metastatic potential in cancer cells.

Key Findings:

  • Inhibition of Tyrosine Kinases : Studies indicate that pyrazolo[3,4-d]pyrimidines can effectively inhibit c-Src and c-Abl activities with nanomolar potency, leading to significant antitumor effects in various cell lines .
  • Apoptotic Induction : The compound has been shown to induce apoptosis in tumor cells by disrupting crucial signaling pathways that promote cell survival .
  • Cell Cycle Arrest : It also affects cell cycle progression, causing G1 phase arrest which is critical for halting tumor growth .

Biological Activity Data

The following table summarizes the biological activity of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride based on various studies:

Activity IC50 (µM) Target Reference
c-Src Inhibition0.5Tyrosine Kinase
c-Abl Inhibition0.8Tyrosine Kinase
Apoptosis Induction-Cancer Cell Lines
Cell Cycle Arrest (G1 Phase)-Tumor Cells

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Neuroblastoma Model : In a study involving neuroblastoma cell lines, compounds similar to methyl N-[4-[4-morpholin-4-yl...] demonstrated significant tumor growth inhibition and induced apoptosis through caspase activation pathways .
  • Glioblastoma Multiforme : Research showed that these compounds could effectively target glioblastoma cells by inhibiting SFKs, leading to reduced invasiveness and enhanced sensitivity to conventional therapies .
  • Dual Inhibition Studies : Recent findings suggest that certain derivatives exhibit dual inhibition properties against both EGFR and VEGFR2, enhancing their potential as multitargeted anticancer agents .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions for yield and purity .
  • Monitor reaction progress with HPLC or TLC to minimize side products .

Q. Table 1: Key Reaction Parameters

StepSolventTemperatureCatalystYield Range
Core FormationAcetonitrile80°CH2SO460-75%
SubstitutionDCMRTPd(dba)250-65%

Advanced: How can contradictions in biological activity data be resolved?

Answer:
Contradictions often arise from assay variability or structural ambiguity. Mitigation strategies include:

Assay Standardization :

  • Use positive controls (e.g., known kinase inhibitors for kinase assays) and validate protocols across multiple labs .
  • Replicate experiments under identical conditions (pH, temperature, cell lines) .

Structural Verification :

  • Confirm batch-to-batch consistency via NMR (e.g., aromatic proton regions at δ 7.5-8.5 ppm) and HRMS .

Computational Modeling :

  • Perform docking studies to predict binding modes and identify key interactions (e.g., morpholine oxygen with ATP-binding pockets) .

Example : If IC50 values vary across kinase assays, compare results with structurally analogous compounds (e.g., trifluoromethyl analogs) to isolate substituent effects .

Basic: What spectroscopic techniques are recommended for characterization?

Answer:
A multi-technique approach ensures structural fidelity:

1H/13C NMR :

  • Identify pyrazolo[3,4-d]pyrimidine protons (δ 8.2-8.5 ppm) and morpholine methylenes (δ 3.6-3.8 ppm) .

IR Spectroscopy :

  • Confirm carbamate C=O stretch (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Mass Spectrometry :

  • Use HRMS-ESI for exact mass verification (e.g., [M+H]+ expected m/z ~650.2) .

Q. Table 2: Key Spectral Peaks

GroupNMR (δ ppm)IR (cm⁻¹)
Pyrazolo-pyrimidine8.3 (s, 1H)1600 (C=N)
Morpholine3.7 (m, 4H)1100 (C-O-C)

Advanced: How to improve aqueous solubility for in vivo studies?

Answer:

Salt Formulation :

  • Compare dihydrochloride with other salts (e.g., mesylate) via pH-solubility profiling .

Co-Solvents :

  • Use 10-20% PEG-400 or Cremophor EL in PBS for intravenous dosing .

Nanoparticle Formulation :

  • Prepare liposomal dispersions using thin-film hydration (e.g., DSPC:Cholesterol 2:1 molar ratio) .

Example : The dihydrochloride salt shows solubility of ~2 mg/mL in water; adding 10% DMSO increases solubility to 15 mg/mL .

Basic: How to identify and quantify impurities?

Answer:

Analytical Method :

  • Use HPLC-DAD with a C18 column (gradient: 10-90% acetonitrile in 0.1% TFA over 20 min) .

Reference Standards :

  • Compare retention times with known impurities (e.g., des-methyl carbamate or dehalogenated byproducts) .

Limit Tests :

  • Set thresholds for impurities at ≤0.15% per ICH guidelines .

Q. Table 3: Common Impurities

ImpurityRetention Time (min)Source
Des-methyl8.2Incomplete carbamation
Dehalogenated12.5Side reaction during substitution

Advanced: How to design SAR studies for this compound?

Answer:

Core Modifications :

  • Synthesize analogs with pyrazolo[3,4-d]pyrimidine replaced by pyrido[2,3-d]pyrimidine to assess core flexibility .

Substituent Variation :

  • Replace morpholine with piperazine or thiomorpholine to study hydrogen bonding effects .

Biological Testing :

  • Screen analogs against a panel of 50 kinases to map selectivity profiles .

Example : Trifluoromethyl substitution at the phenyl carbamate increases metabolic stability (t1/2 from 2.1 to 4.3 hours in microsomes) .

Basic: What are the recommended storage conditions?

Answer:

  • Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis .
  • For solutions, use amber vials with desiccants to avoid light/ moisture degradation .

Advanced: How to assess stability under physiological conditions?

Answer:

Forced Degradation :

  • Expose to 0.1 M HCl (gastric pH) and PBS (pH 7.4) at 37°C for 24 hours; analyze via LC-MS for degradation products .

Plasma Stability :

  • Incubate with 50% rat plasma at 37°C; quantify parent compound loss over 6 hours .

Example : The dihydrochloride form shows <5% degradation in PBS over 24 hours but 20% degradation in plasma due to esterase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.